2-[4-(2-Amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)-2-methoxyphenoxy]acetamide
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Overview
Description
2-(4-{2-AMINO-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL}-2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of thiazolopyridine derivatives. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-AMINO-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL}-2-METHOXYPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with appropriate precursors in the presence of catalysts such as triethylamine in ethanol . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-AMINO-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL}-2-METHOXYPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced amides or alcohols.
Scientific Research Applications
2-(4-{2-AMINO-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL}-2-METHOXYPHENOXY)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{2-AMINO-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL}-2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as thiazole, pyranothiazole, and thiazolopyridine derivatives share structural similarities with 2-(4-{2-AMINO-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL}-2-METHOXYPHENOXY)ACETAMIDE.
Pyridine derivatives: Compounds like pyridine, pyridazine, and pyrimidine derivatives also exhibit similar chemical properties and biological activities.
Uniqueness
The uniqueness of 2-(4-{2-AMINO-5-OXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL}-2-METHOXYPHENOXY)ACETAMIDE lies in its specific structural configuration, which imparts distinct pharmacological properties and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C15H16N4O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[4-(2-amino-5-oxo-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-7-yl)-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C15H16N4O4S/c1-22-10-4-7(2-3-9(10)23-6-11(16)20)8-5-12(21)18-14-13(8)24-15(17)19-14/h2-4,8H,5-6H2,1H3,(H2,16,20)(H2,17,19)(H,18,21) |
InChI Key |
FEPFWEAVGHTJKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=N3)N)OCC(=O)N |
Origin of Product |
United States |
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